

# Spectroscopic and Synthetic Profile of $\alpha$ -Tosylbenzyl Isocyanide: A Technical Guide

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## Compound of Interest

Compound Name:  *$\alpha$ -Tosylbenzyl isocyanide*

Cat. No.: B1353793

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for  $\alpha$ -tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for the characterization and application of this compound.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for  $\alpha$ -tosylbenzyl isocyanide, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Solvent	Instrument Frequency
7.59	d	2H	8.2	Ar-H (ortho to SO <sub>2</sub> )	CDCl <sub>3</sub>	300 MHz
7.39	m	7H	-	Ar-H (phenyl and para to SO <sub>2</sub> )	CDCl <sub>3</sub>	300 MHz
5.61	s	1H	-	CH(Ph) (NC)	CDCl <sub>3</sub>	300 MHz
2.45	s	3H	-	Ar-CH <sub>3</sub>	CDCl <sub>3</sub>	300 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data[1]

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent	Instrument Frequency
166.4	C $\equiv$ N	CDCl <sub>3</sub>	75 MHz
146.6	Ar-C (para to CH <sub>3</sub> )	CDCl <sub>3</sub>	75 MHz
130.7	Ar-C	CDCl <sub>3</sub>	75 MHz
130.5	Ar-C	CDCl <sub>3</sub>	75 MHz
130.3	Ar-C	CDCl <sub>3</sub>	75 MHz
129.8	Ar-C	CDCl <sub>3</sub>	75 MHz
128.7	Ar-C	CDCl <sub>3</sub>	75 MHz
128.4	Ar-C	CDCl <sub>3</sub>	75 MHz
126.7	Ar-C	CDCl <sub>3</sub>	75 MHz
76.6	CH(Ph)(NC)	CDCl <sub>3</sub>	75 MHz
21.75	Ar-CH <sub>3</sub>	CDCl <sub>3</sub>	75 MHz

## Infrared (IR) Spectroscopy

The isocyanide functional group exhibits a characteristic strong absorption band in the IR spectrum.

Table 3: Infrared (IR) Spectroscopic Data<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Sample Phase
2131	N $\equiv$ C stretch	KBr
1331	SO <sub>2</sub> stretch (asymmetric)	KBr
1158	SO <sub>2</sub> stretch (symmetric)	KBr

## Mass Spectrometry (MS)

The molecular weight of  $\alpha$ -tosylbenzyl isocyanide ( $C_{15}H_{13}NO_2S$ ) is 271.3 g/mol .[\[2\]](#) High-resolution mass spectrometry should yield a molecular ion peak corresponding to this mass.

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	$C_{15}H_{13}NO_2S$	PubChem <a href="#">[2]</a>
Molecular Weight	271.3 g/mol	PubChem <a href="#">[2]</a>
Exact Mass	271.0667 u	Calculated

## Experimental Protocols

The synthesis of  $\alpha$ -tosylbenzyl isocyanide is a well-established procedure, typically involving the dehydration of the corresponding formamide. The following protocol is adapted from a reliable source.[\[1\]](#)

### Synthesis of $\alpha$ -Tosylbenzyl Isocyanide from N-( $\alpha$ -Tosylbenzyl)formamide

This procedure details the final step in the synthesis, the conversion of the formamide precursor to the isocyanide.

Materials and Equipment:

- N-( $\alpha$ -tosylbenzyl)formamide
- Tetrahydrofuran (THF), anhydrous
- Phosphorus oxychloride ( $POCl_3$ )
- Triethylamine ( $Et_3N$ )
- Ethyl acetate
- Water

- Saturated sodium bicarbonate solution
- Brine
- 1-Propanol
- Three-necked round-bottomed flask
- Overhead stirrer
- Addition funnel
- Temperature probe
- Rotary evaporator
- Büchner funnel

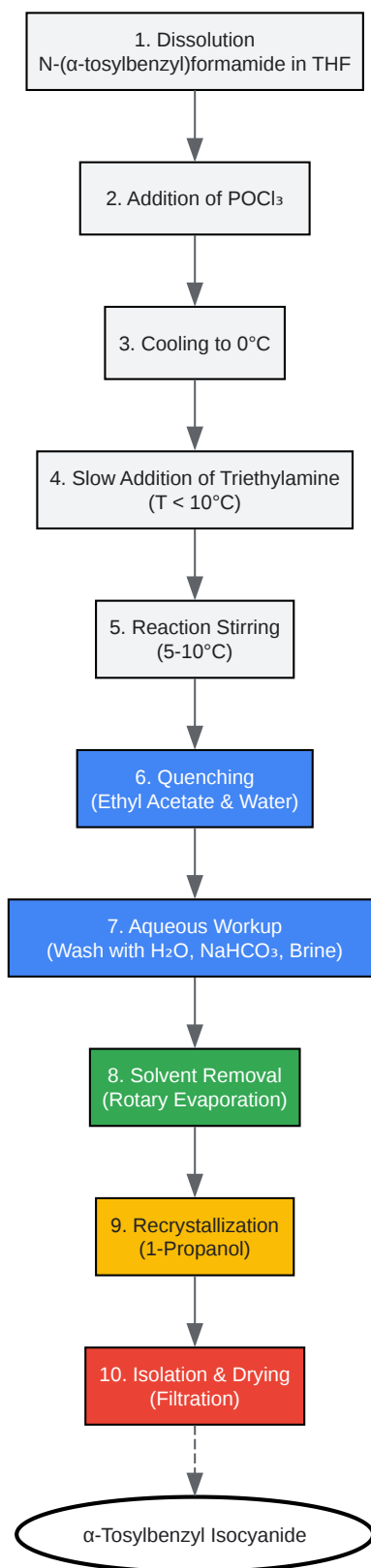
Procedure:

- A solution of N-( $\alpha$ -tosylbenzyl)formamide (94.8 mmol) in 200 mL of anhydrous THF is prepared in a three-necked round-bottomed flask equipped with an overhead stirrer, addition funnel, and temperature probe.
- Phosphorus oxychloride (17.7 mL, 190 mmol) is added to the solution, and the mixture is stirred for 5 minutes at 25 °C.
- The solution is cooled to 0 °C.
- Triethylamine (79.3 mL, 569 mmol) is added slowly via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
- After the addition is complete, the reaction mixture is warmed to 5-10 °C and stirred for an additional 30-45 minutes.
- The reaction is quenched by the sequential addition of 140 mL of ethyl acetate and 140 mL of water. The mixture is stirred for 5 minutes.

- The layers are separated, and the organic layer is washed sequentially with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).
- The organic layer is dried and concentrated under reduced pressure using a rotary evaporator.
- The residue is dissolved in 140 mL of 1-propanol and concentrated to approximately half its original volume.
- The solution is cooled to 5-10 °C for 30 minutes to induce crystallization.
- The resulting solid is collected by vacuum filtration, washed with cold 1-propanol, and dried under vacuum to yield  $\alpha$ -tosylbenzyl isocyanide.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of  $\alpha$ -tosylbenzyl isocyanide.



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Caption: Synthetic workflow for α-tosylbenzyl isocyanide.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2.  $\alpha$ -Tosylbenzyl isocyanide | C<sub>15</sub>H<sub>13</sub>NO<sub>2</sub>S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]
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